4-Fluorobenzenesulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluorobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJKUTUQZZVWMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190275 | |
| Record name | 4-Fluorobenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-85-4 | |
| Record name | 4-Fluorobenzenesulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzenesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluorobenzenesulfonyl Fluoride
Traditional Preparation Routes
Traditional methods for synthesizing 4-fluorobenzenesulfonyl fluoride (B91410) have long relied on fundamental organic reactions, primarily halogen exchange and conversions from other sulfur-containing functional groups.
Halogen Exchange Reactions from Arylsulfonyl Chlorides
A cornerstone of industrial-scale synthesis of 4-fluorobenzenesulfonyl fluoride is the halogen exchange (Halex) reaction, starting from the more readily available 4-chlorobenzenesulfonyl chloride. This process typically involves two key steps: the initial conversion of the sulfonyl chloride to a sulfonyl fluoride, followed by the exchange of the aromatic chlorine for a fluorine atom. google.com
The reaction is carried out by treating a chlorobenzenesulfonyl fluoride with an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent. google.com High temperatures, often ranging from 100°C to 240°C, are necessary to drive the substitution on the aromatic ring. google.com Solvents like sulfolane (B150427) are preferred for their high boiling points and ability to facilitate the reaction. google.com In some cases, the process can be performed as a one-pot reaction directly from the corresponding chlorobenzenesulfonyl chloride, where both the sulfonyl chloride and the aryl chloride are converted under the reaction conditions. google.com The efficiency of the reaction can be enhanced by the addition of phase-transfer catalysts.
Table 1: Examples of Halogen Exchange Reactions for Aryl Sulfonyl Fluoride Synthesis
| Starting Material | Fluorinating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| p-Chlorobenzenesulfonyl fluoride | KF | Sulfolane | None | 200 | 5 | p-Fluorobenzenesulfonyl fluoride | 88 |
| 2,4-Dichlorobenzenesulfonyl chloride | KF | Sulfolane | None | 100-170 | 12 | 2,4-Difluorobenzenesulfonyl fluoride | 34 |
| 2,4-Dichlorobenzenesulfonyl chloride | KF | Sulfolane | Tris(3,6,9-trioxadecyl)amine | 100-170 | 12 | 2,4-Difluorobenzenesulfonyl fluoride | 65 |
This table is generated based on data from patent literature and illustrates typical conditions for the halogen exchange synthesis of fluorinated benzenesulfonyl fluorides. google.com
Conversions from Related Sulfur-Containing Precursors
Another established route to arylsulfonyl fluorides involves the transformation of other sulfur-containing functional groups. A classic example is the Sandmeyer-type reaction, which utilizes an arylamine as the starting precursor. organic-chemistry.org In this process, an aromatic amine, such as 4-fluoroaniline, is converted into a diazonium salt intermediate through treatment with a nitrite (B80452) source. organic-chemistry.orgnih.govwikipedia.org This unstable intermediate is then subjected to a fluorosulfonylation reaction.
In modern variations of this reaction, the diazonium salt, generated in situ, reacts with a sulfur dioxide source, like sodium metabisulfite (B1197395) (Na₂S₂O₅), and a fluorine source, such as Selectfluor. organic-chemistry.org This method generates an arylsulfonyl radical, which is then trapped by the fluorine source to yield the final arylsulfonyl fluoride. A key advantage of this approach is that it can often be performed as a one-pot synthesis directly from the aromatic amine, avoiding the isolation of the potentially hazardous diazonium salt. organic-chemistry.org
Contemporary and Advanced Synthetic Approaches
Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of this compound, often utilizing catalysis to achieve milder reaction conditions and broader substrate scope.
Electrochemical Synthesis Pathways
Electrosynthesis has emerged as a powerful and green alternative for the preparation of arylsulfonyl fluorides. A notable development is the direct electrochemical synthesis from readily available industrial feedstocks like nitroarenes. For the synthesis of this compound, this would involve the electrochemical reduction of 4-fluoronitrobenzene.
This process typically involves the generation of a fluorosulfonyl radical (FSO₂•) at the cathode from a precursor like sulfuryl chlorofluoride. Concurrently, the nitroarene is reduced to generate a radical anion, which ultimately leads to the formation of the desired arylsulfonyl fluoride. The use of specific ionic liquids can have a dramatic effect on the reaction's efficiency. This method represents a more sustainable approach by avoiding bulk chemical oxidants and reductants.
Metal-Catalyzed Fluorosulfonylation Methods
Palladium catalysis has been instrumental in developing new C-S bond-forming reactions, including the synthesis of arylsulfonyl fluorides. One such method involves the palladium-catalyzed coupling of an aryl halide, such as 4-fluoroiodobenzene, with a sulfur dioxide surrogate and a fluoride source. semanticscholar.org For instance, the reaction can be performed using DABSO (the adduct of DABCO and SO₂) as the SO₂ source and an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI). semanticscholar.org
Another advanced palladium-catalyzed route utilizes aryl thianthrenium salts as the aryl source. rsc.org These salts, which can be prepared from the corresponding arenes, undergo fluorosulfonylation in the presence of a palladium catalyst, a reductant, a sulfur dioxide source (e.g., Na₂S₂O₄), and a fluorine source (e.g., NFSI). rsc.org This methodology demonstrates excellent functional group tolerance and can be performed as a one-pot procedure starting from the arene.
Organophotocatalytic Fluorosulfonylation Processes
Visible-light organophotocatalysis offers a mild and efficient pathway for the synthesis of arylsulfonyl fluorides via a radical mechanism. This approach can utilize diaryliodonium salts as precursors to aryl radicals. To synthesize this compound, a symmetric bis(4-fluorophenyl)iodonium salt or an asymmetric variant could be employed.
In a typical setup, an organic photocatalyst, upon irradiation with visible light, excites the diaryliodonium salt, leading to the generation of a 4-fluorophenyl radical. This radical is then trapped by a sulfur dioxide source, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form an arylsulfonyl radical. The final step involves the abstraction of a fluorine atom from a fluorine source, like potassium bifluoride (KHF₂), to yield the this compound product. The electronic properties of the substituents on the diaryliodonium salt can significantly influence the reaction yields.
Radical-Mediated Synthetic Strategies
The synthesis of aryl sulfonyl fluorides, including this compound, through radical-mediated pathways has emerged as a powerful and efficient approach. rsc.org These methods often proceed under mild conditions and can tolerate a wide range of functional groups. Key strategies involve the generation of aryl or fluorosulfonyl radicals, which then participate in the formation of the target sulfonyl fluoride.
One notable strategy involves the organophotocatalytic fluorosulfonylation of diaryliodonium salts. rsc.org In this process, diaryliodonium salts serve as precursors to aryl radicals under visible-light photoredox catalysis. The generated aryl radical is subsequently trapped by a sulfur dioxide (SO₂) source, such as the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), to form an arylsulfonyl radical. mdpi.com This intermediate then reacts with a fluoride source, like potassium bifluoride (KHF₂), to yield the final aryl sulfonyl fluoride. rsc.orgmdpi.com The electronic properties of the substituents on the aromatic ring of the diaryliodonium salt can significantly influence the reaction yields. rsc.org
Aryldiazonium salts are another class of precursors for generating aryl radicals. mdpi.com These salts can be reduced via a single electron transfer (SET) process, for instance by a Cu(I) species, to produce an aryl radical. This radical is swiftly trapped by SO₂ to form the arylsulfonyl radical, which then combines with a fluorine source to give the desired product. mdpi.com A proposed mechanism suggests the arylsulfonyl radical can react with a fluorine anion to create a radical anion intermediate, [ArSO₂F]⁻•, which continues the radical chain by reducing another aryldiazonium salt molecule. mdpi.com
Furthermore, radical mechanisms are implicated in the conversion of sodium aryl sulfinates to aryl sulfonyl fluorides. The observation that the radical inhibitor TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) halts the reaction supports the involvement of radical intermediates. mdpi.com More direct approaches utilize a fluorosulfonyl radical (FSO₂•) source, such as fluorosulfonyl chloride (FSO₂Cl), which can be engaged in electroreductive or photoactivated reactions with substrates like vinyl triflates or propargyl alcohols to form sulfonyl fluorides. organic-chemistry.org
Table 1: Examples of Radical-Mediated Synthesis Conditions for Aryl Sulfonyl Fluorides
| Starting Material | Radical Generation Method | Key Reagents | Fluorine Source | Reference |
|---|---|---|---|---|
| Diaryliodonium Salts | Organophotocatalysis | DABSO | KHF₂ | rsc.org |
| Aryldiazonium Salts | Single Electron Transfer (e.g., Cu(I)) | DABSO (SO₂ source) | KHF₂ | mdpi.com |
| Sodium Aryl Sulfinates | Not specified (inhibited by TEMPO) | - | - | mdpi.com |
| Vinyl Triflates | Electroreduction | FSO₂Cl | FSO₂Cl | organic-chemistry.org |
One-Pot Convergent Synthesis from Diverse Feedstocks
A prevalent one-pot strategy begins with aryl halides. For instance, aryl bromides can undergo a palladium-catalyzed sulfonylation using DABSO as the SO₂ source. The resulting sulfinate intermediate is then treated in situ with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI) to produce the aryl sulfonyl fluoride. researchgate.net Similarly, a palladium-catalyzed reaction of aryl iodides with DABSO and Selectfluor also affords aryl sulfonyl fluorides in good yields. organic-chemistry.org A divergent one-pot protocol has also been developed from aryl halides, proceeding through a common Ar-S-Phth intermediate which is then selectively oxidized and fluorinated. nih.gov
Abundant and inexpensive sulfonates and sulfonic acids are also viable feedstocks. rsc.orgnih.gov A facile, transition-metal-free, one-pot cascade process has been developed where these precursors are converted to sulfonyl fluorides using cyanuric chloride and a fluoride source like potassium bifluoride (KHF₂). nih.govnih.gov The reaction is often facilitated by a phase transfer catalyst such as tetra-n-butylammonium bromide (TBAB) for sulfonates or tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids. nih.gov
Other innovative one-pot methods have expanded the range of accessible starting materials. A metal- and catalyst-free, multi-component approach allows for the synthesis of sulfonyl fluorides from aryltriazenes, using DABSO, NFSI, and trifluoroacetic acid (TFA). researchgate.net Grignard reagents (alkyl, aryl, or heteroaryl) can be added to a solution of sulfuryl fluoride at room temperature to directly afford the corresponding sulfonyl fluorides. rsc.org Additionally, a palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts, which can be generated in situ from arenes, provides a direct route to aryl sulfonyl fluorides using sodium dithionite (B78146) (Na₂S₂O₄) as the sulfonyl source and NFSI as the fluorine source. rsc.org
Table 2: Overview of One-Pot Syntheses for Aryl Sulfonyl Fluorides from Various Feedstocks
| Feedstock | Catalyst/Promoter | Key Reagents | Fluorine Source | Reference |
|---|---|---|---|---|
| Aryl Bromides | Palladium Catalyst | DABSO | NFSI | researchgate.net |
| Aryl Iodides | Palladium Catalyst | DABSO | Selectfluor | organic-chemistry.org |
| Sulfonates/Sulfonic Acids | Phase Transfer Catalyst (e.g., TBAB) | Cyanuric Chloride | KHF₂ | nih.govnih.gov |
| Aryltriazenes | None (Catalyst-free) | DABSO, TFA | NFSI | researchgate.net |
| Grignard Reagents | None | Sulfuryl Fluoride | Sulfuryl Fluoride | rsc.org |
| Arenes (via Thianthrenium Salts) | Palladium Catalyst | Na₂S₂O₄ | NFSI | rsc.org |
Reactivity and Reaction Pathways of 4 Fluorobenzenesulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity
SuFEx is a powerful class of click reactions that involves the exchange of a fluoride atom at a hexavalent sulfur center. bldpharm.com This chemistry is prized for its high efficiency, broad functional group tolerance, and the stability of the resulting linkages. sigmaaldrich.com Sulfonyl fluorides like 4-fluorobenzenesulfonyl fluoride are key electrophiles in SuFEx transformations due to the unique balance of stability and reactivity of the S(VI)-F bond. sigmaaldrich.com
The core of SuFEx reactivity lies in the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride group, leading to the displacement of the fluoride ion. This process is amenable to a wide range of nucleophiles.
The reaction of this compound with nitrogen-based nucleophiles, particularly primary and secondary amines, is a cornerstone of SuFEx chemistry for the formation of sulfonamides. The course of this reaction is highly dependent on the reaction conditions, which can be tuned to favor SuFEx over competing SNAr pathways. researchgate.netbohrium.com
Studies have shown that the deprotonation of the amine nucleophile is a critical factor in directing the chemoselectivity of the reaction. researchgate.netbohrium.com When neutral amines are reacted with this compound in a polar aprotic solvent like DMF, the reaction tends to favor attack at the aromatic ring (SNAr). researchgate.net Conversely, when the amine is deprotonated to form an amine anion, for instance by using a strong base like lithium hexamethyldisilazide (LiHMDS) in a nonpolar solvent such as toluene, the reaction proceeds selectively at the sulfonyl group to yield the corresponding sulfonamide. researchgate.netbohrium.com
A broad-spectrum catalytic method for the amidation of sulfonyl fluorides has also been developed, employing 1-hydroxybenzotriazole (B26582) (HOBt) as a nucleophilic catalyst in combination with silicon additives. sci-hub.senih.govchemrxiv.orgresearchgate.net This protocol has proven effective for a wide array of sulfonyl fluorides and amines, including sterically hindered substrates, affording sulfonamides in excellent yields (typically 87-99%). sci-hub.senih.gov
Table 1: Reaction Conditions for the Amination of this compound
| Nucleophile | Reagents and Conditions | Product | Selectivity |
| Neutral Amine | DMF | Aromatic Substitution Product | SNAr Favored |
| Amine Anion | LiHMDS, Toluene | Sulfonamide | SuFEx Favored |
| Various Amines | cat. HOBt, silicon additive | Sulfonamide | High for SuFEx |
This compound also readily reacts with oxygen-based nucleophiles, such as phenols and alcohols, to form sulfonate esters. These reactions are a fundamental aspect of SuFEx chemistry. The coupling of sulfonyl fluorides with aryl silyl (B83357) ethers is a highly efficient transformation.
Recent advancements have introduced accelerated SuFEx conditions for the reaction with alcohols. nih.gov A combination of an organobase catalyst, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), and a silicon additive like hexamethyldisilazane (B44280) (HMDS), allows for the efficient coupling of sulfonyl fluorides with both aryl and alkyl alcohols at room temperature. nih.gov For instance, the reaction of various aromatic sulfonyl fluorides with primary alkyl alcohols proceeds smoothly, albeit requiring a higher catalyst loading (20 mol%). nih.gov
The reaction conditions can be optimized to achieve high yields in short reaction times. For example, the BTMG-HMDS mediated reaction between sulfonyl fluorides and aryl alcohols often reaches completion within minutes at room temperature with a low catalyst loading (e.g., 5.0 mol%). nih.gov
Table 2: BTMG-HMDS Mediated SuFEx with Alcohols
| Sulfonyl Fluoride Substrate | Alcohol Substrate | Catalyst Loading (BTMG) | Reaction Time | Product |
| 4-(Trifluoromethyl)benzenesulfonyl fluoride | Sesamol | 5 mol% | 5 min | Aryl Sulfonate |
| Aromatic Sulfonyl Fluorides | Primary Alkyl Alcohols | 20 mol% | Room Temp | Alkyl Sulfonate |
| 8-Quinolinesulfonyl fluoride | 3-(Dimethylamino)phenol | 5 mol% | - | Aryl Sulfonate |
The scope of SuFEx has been expanded to include carbon-based nucleophiles, leading to the formation of aryl alkyl sulfones. A general method has been developed for the coupling of aryl sulfonyl fluorides with a diverse range of alkyl carbon pronucleophiles. nih.gov This transformation is conducted under mild conditions at room temperature. nih.gov
The reaction accommodates a variety of pronucleophiles, including esters, amides, heteroarenes, nitriles, sulfones, sulfoxides, and sulfonamides. nih.gov This methodology has been successfully applied in high-throughput parallel medicinal chemistry for the synthesis of extensive libraries of aryl alkyl sulfones and for the late-stage functionalization of complex molecules bearing a sulfonyl fluoride group. nih.gov
A key feature of sulfonyl fluorides in SuFEx chemistry is their high chemoselectivity. Compared to their sulfonyl chloride counterparts, sulfonyl fluorides react exclusively at the sulfur center, producing only sulfonylation products. sigmaaldrich.com Sulfonyl chlorides, on the other hand, can undergo reduction, leading to undesired side products. bldpharm.com The S(VI)-F bond is resistant to reduction, and its cleavage is heterolytic. sigmaaldrich.com This inherent stability and predictable reactivity make sulfonyl fluorides superior electrophiles for reliable bond construction.
The chemoselectivity between SuFEx and SNAr at the aromatic ring of this compound is, as previously mentioned, highly dependent on the nucleophile's activation state. researchgate.netbohrium.com This tunable reactivity allows for selective functionalization at either the sulfonyl group or the aromatic ring by careful choice of reaction conditions.
Nucleophilic Substitutions at the S(VI)–F Bond
Aromatic Nucleophilic Substitution (SNAr) Competing Pathways
While the S(VI)-F bond is the primary site of reactivity for this compound under SuFEx conditions, the fluorine atom on the benzene (B151609) ring can also undergo nucleophilic aromatic substitution (SNAr). This is a competing reaction pathway, particularly with certain nucleophiles and under specific conditions. researchgate.netbohrium.com
As highlighted in the context of reactions with nitrogen-based nucleophiles, the SNAr pathway is favored when using neutral amines in polar aprotic solvents like DMF. researchgate.net The electron-withdrawing nature of the sulfonyl fluoride group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the aryl fluoride. This competition between SuFEx and SNAr is a critical consideration in the synthetic application of this compound and underscores the importance of reaction optimization to achieve the desired outcome. nih.gov
Mechanistic Investigations and Elucidation for Reactions Involving 4 Fluorobenzenesulfonyl Fluoride
Elucidation of SuFEx Reaction Mechanisms
The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction is a cornerstone of click chemistry, prized for its reliability and the stability of the resulting linkages. researchgate.netmonash.edu The mechanism of SuFEx reactions involving 4-fluorobenzenesulfonyl fluoride is understood as a nucleophilic substitution at the sulfur center. researchgate.net Computational studies on the reaction of methanesulfonyl fluoride with methylamine, a model for the SuFEx reaction, suggest an SN2-type mechanism. nih.gov This process involves a one-step, non-synchronous pathway where the sulfur-fluorine bond begins to weaken prior to the full nucleophilic attack by the amine. nih.gov
A key aspect of the SuFEx reaction is the transition of the covalently bonded fluorine atom into a good leaving group. This transformation is facilitated by interactions within the reaction environment, such as with protons or through catalysis. sigmaaldrich.com The reaction of this compound with amines can be directed towards either substitution at the sulfonyl group (SuFEx) or at the aromatic ring (SNAr). The deprotonation of the amine nucleophile is a critical factor in determining the reaction pathway. Neutral amines tend to attack the aromatic ring, while the corresponding amine anions preferentially attack the sulfonyl group, leading to the desired SuFEx product.
Role and Influence of Catalysis in Mechanistic Pathways
Catalysis plays a pivotal role in modulating the reactivity of this compound in SuFEx reactions, enabling transformations under milder conditions and with greater efficiency. Various catalytic systems, including organocatalysts and metal-Lewis acids, have been investigated to understand their influence on the mechanistic pathways.
Organocatalytic Systems
Organocatalysts, particularly nitrogenous Lewis bases, are effective in promoting SuFEx reactions. nih.gov The reactivity of these catalysts generally correlates with their pKaH values, with stronger bases leading to greater rate acceleration. nih.gov N-Heterocyclic Carbenes (NHCs) have been shown to catalyze the SuFEx reaction of sulfonyl fluorides with alcohols and amines. chemrxiv.org The proposed mechanism involves the NHC acting as a Brønsted base, activating the nucleophile through hydrogen bonding to form an oxyanion/azolium ion complex, which then reacts with the sulfonyl fluoride. chemrxiv.org Other organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also effective catalysts, particularly in silicon-mediated SuFEx reactions, due to their ability to activate the S-F bond. nih.gov The catalytic loading of DBU required is dependent on the reactivity of the S(VI)-F bond. nih.gov
The following table summarizes the performance of various organocatalytic systems in SuFEx-type reactions.
| Catalyst | Nucleophile | Substrate | Yield (%) | Reference |
| NHC/DBU | Phenol | Benzenesulfonyl fluoride | High | chemrxiv.org |
| NHC/DBU | Aniline | Benzenesulfonyl fluoride | High | chemrxiv.org |
| DBU | Aryl silyl (B83357) ethers | Aryl sulfonyl fluorides | - | nih.gov |
Note: This table is generated based on data for general sulfonyl fluorides, which is applicable to this compound.
Metal-Lewis Acid Catalysis
Metal-based Lewis acids have emerged as effective catalysts for SuFEx reactions, particularly for the formation of S-N bonds. nih.govresearchgate.netnih.govacs.org The use of Ca(NTf₂)₂ as a catalyst in the reaction of sulfonyl fluorides with silylated amines has been shown to produce sulfonamides in good to excellent yields. nih.govresearchgate.netnih.gov The proposed mechanism suggests that the Lewis acid activates the sulfonyl fluoride, while a co-catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can activate the amine nucleophile. nih.gov An important aspect of this catalytic cycle is the role of the silicon atom in trapping the fluoride leaving group, which frees the Lewis acid to continue participating in the catalytic cycle. nih.govacs.org Other metal Lewis acids, including Ca(OTf)₂, LiNTf₂, Zn(NTf₂)₂, and La(NTf₂)₃, have also demonstrated catalytic activity in these transformations. nih.govacs.org
The table below presents a comparison of different metal-Lewis acid catalysts in the SuFEx reaction of 4-methylbenzenesulfonyl fluoride with TMS-morpholine, a reaction analogous to those involving this compound.
| Catalyst | Yield of Sulfonamide (%) | Reference |
| Ca(NTf₂)₂ | 81 | nih.gov |
| Ca(OTf)₂ | 89 | nih.gov |
| LiNTf₂ | 88 | nih.gov |
| Zn(NTf₂)₂ | 88 | nih.gov |
| La(NTf₂)₃ | 99 | nih.gov |
This data is for 4-methylbenzenesulfonyl fluoride and is representative of the expected reactivity for this compound.
Transition Metal Catalysis
While organocatalysis and Lewis acid catalysis are well-documented for SuFEx reactions, the role of transition metal catalysis in directly facilitating the sulfur-fluoride exchange of this compound is a less explored area in the current body of scientific literature. Research in transition metal-catalyzed fluorination has predominantly focused on the formation of carbon-fluorine bonds through various mechanisms, such as C-H activation. These methods are not directly analogous to the nucleophilic substitution at the sulfur center that characterizes the SuFEx reaction. The development of transition metal catalysts that can effectively activate the strong S-F bond in this compound for SuFEx reactions remains an area with potential for future investigation.
Isotopic Labeling Studies for Mechanistic Insights
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of labeled atoms through a chemical transformation. In the context of reactions involving this compound, the use of isotopes such as ¹⁸F, ¹³C, ¹⁵N, or deuterium (B1214612) could provide significant mechanistic insights.
For instance, ¹⁸F-labeling is extensively used in the development of radiotracers for Positron Emission Tomography (PET). The synthesis of ¹⁸F-labeled sulfonyl fluorides via isotopic exchange is of great interest. nih.gov However, detailed mechanistic studies of the SuFEx reaction of this compound using isotopic labeling to probe the finer details of the transition state or the role of intermediates are not extensively reported in the literature. Such studies could, for example, definitively confirm the SN2-type mechanism at the sulfur center or quantify the extent of catalyst-substrate interaction. While ¹⁹F NMR spectroscopy has been used to monitor the progress of similar reactions, dedicated mechanistic studies with isotopic tracers for this compound are not yet prevalent. nih.gov
Solvent Effects and Reaction Environment Influences
The reaction environment, particularly the choice of solvent, has a significant impact on the mechanistic pathway and efficiency of SuFEx reactions involving this compound. The reaction is often conducted in polar aprotic solvents, which are capable of solvating the charged intermediates and transition states that form during the nucleophilic substitution process.
Applications of 4 Fluorobenzenesulfonyl Fluoride in Advanced Organic Synthesis Research
Construction of Complex Molecular Architectures and Scaffolds
The robust and predictable reactivity of 4-fluorobenzenesulfonyl fluoride (B91410) makes it an ideal building block for creating sophisticated molecular frameworks. It serves as a linchpin in the synthesis of diverse functional groups and cyclic systems that are central to medicinal chemistry and materials science.
The synthesis of sulfonamides and sulfonates represents a cornerstone of modern drug discovery, and 4-fluorobenzenesulfonyl fluoride is a key reagent in this area. The reaction of this compound with amines or alcohols/phenols proceeds through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a highly efficient and reliable click chemistry process. researchgate.netnih.gov This reaction enables the rapid assembly of molecules around a stable sulfur(VI) core. researchgate.net
Research has shown that the reaction pathway with amine nucleophiles can be precisely controlled by the reaction conditions. The substrate can undergo substitution either at the sulfonyl group (SuFEx) or at the fluorine-substituted carbon on the aromatic ring (SNAr). The course of the reaction is determined by the deprotonation state of the amine. Neutral amines tend to favor attack at the aromatic ring, whereas generating amine anions with a base promotes substitution at the sulfonyl group, leading to the desired sulfonamides in high yields. researchgate.netbohrium.com
This strategic control allows chemists to selectively synthesize a wide array of functionalized sulfonamides.
Table 1: Control of Reaction Pathway in Sulfonamide Synthesis
| Nucleophile | Base | Solvent | Predominant Reaction | Product Type | Reference |
|---|---|---|---|---|---|
| Neutral Amine | None | DMF | SNAr | Aryl Amine | researchgate.net |
Similarly, the synthesis of sulfonate esters is readily achieved. In one study, a series of sulfonyl fluoride-functionalized 2-aminothiazoles were reacted with various phenols under basic conditions (Cs₂CO₃) at elevated temperatures. This transformation efficiently yielded the corresponding sulfonate products, demonstrating the utility of the SuFEx reaction for diversifying complex heterocyclic scaffolds. chemrxiv.org
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and bioactive molecules. Sulfonyl fluorides, including this compound, have gained significant attention as foundational components for constructing these complex ring systems. researchgate.net
A notable strategy for this purpose is "Diversity Oriented Clicking" (DOC), which combines the principles of SuFEx with other click reactions, such as cycloadditions. This approach has been successfully employed to generate structurally diverse libraries of sulfonyl fluoride-containing heterocycles. chemrxiv.org For instance, researchers have developed a straightforward and regioselective method to synthesize novel sulfonyl fluoride-functionalized 2-aminothiazoles. This transformation is tolerant of a wide range of functional groups and provides a platform for further molecular diversification through subsequent SuFEx reactions. chemrxiv.org The resulting heterocyclic structures serve as valuable scaffolds for drug discovery programs, highlighting the role of sulfonyl fluorides as key building blocks in creating molecular complexity. chemrxiv.org
Strategies for Late-Stage Functionalization in Complex Molecules
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues of a lead compound, which can help to fine-tune its pharmacological properties. nih.gov The unique reactivity of the sulfonyl fluoride group makes it an excellent tool for LSF.
The SuFEx click chemistry reaction is particularly well-suited for LSF because it is highly selective and compatible with a wide range of functional groups found in complex molecules. nih.gov Researchers have successfully applied this method to modify existing drugs, thereby creating new derivatives with potentially improved biological activity. nih.gov
A prominent study demonstrated this by converting a panel of known anticancer drugs containing phenolic groups into their corresponding arylfluorosulfate derivatives. nih.gov The reactions were performed in situ and the resulting compounds were directly tested for their efficacy. This high-throughput approach led to the discovery of several derivatives with enhanced potency. nih.gov
Table 2: Late-Stage Functionalization of Anticancer Drugs via SuFEx
| Precursor Drug | Functionalized Product | Biological Finding | Reference |
|---|---|---|---|
| Fulvestrant | Fulvestrant Fluorosulfate | Enhanced downregulation of estrogen receptor (ER) expression in ER+ breast cancer cells. | nih.gov |
These findings underscore the power of using sulfonyl fluoride chemistry for LSF, providing a direct and efficient route to novel drug candidates from established molecular frameworks. nih.gov
Development and Utilization as Chemical Probes and Reagents in Chemical Biology
The precise and stable reactivity of the sulfonyl fluoride moiety has led to its adoption as a critical tool in chemical biology. It serves as a reactive "warhead" for creating chemical probes to study biological systems and as a functional handle for modifying materials.
Sulfonyl fluorides have been successfully utilized as reactive groups in chemical biology to target specific amino acid residues in proteins. semanticscholar.org The sulfonyl fluoride group acts as a covalent warhead, forming a stable bond with nucleophilic residues such as serine, threonine, tyrosine, and lysine. This property makes them invaluable as activity-based probes to study enzyme function and inhibition. semanticscholar.org
The general principle of protein labeling involves the reaction of a reagent with specific functional groups on the protein surface, such as amines or thiols. thermofisher.comnih.gov Reagents like sulfonyl chlorides, which are closely related to sulfonyl fluorides, are known to react with primary amines to form stable sulfonamide linkages. thermofisher.com This covalent modification allows for the attachment of reporter molecules, such as fluorophores or biotin, enabling the detection and study of protein interactions, structure, and function. sigmaaldrich.com The targeted and covalent nature of the interaction between sulfonyl fluorides and protein residues makes them highly effective reagents for designing specific probes and inhibitors for biological research. semanticscholar.org
The robust nature of SuFEx click chemistry, which utilizes sulfonyl fluoride hubs, offers significant potential for post-polymerization modification. researchgate.net This strategy allows for the synthesis of advanced materials with precise control over their final composition and properties. By treating a polymer containing appropriate functional groups (e.g., hydroxyl or amine groups) with a sulfonyl fluoride reagent, its surface or bulk properties can be tailored for specific applications.
This approach is particularly promising for creating hybrid organic-inorganic materials. researchgate.net Researchers have highlighted the potential of SuFEx chemistry in forming covalent bonds at the interface between different materials. researchgate.net For example, a SuFEx hub incorporating a trialkoxysilane group has been designed specifically for linking organic molecules to inorganic substrates like silica (B1680970) or glass. This opens up possibilities for creating functionalized surfaces, advanced composites, and tailored polymeric carriers for applications ranging from drug delivery to electronics. researchgate.netmdpi.com
Theoretical and Computational Studies of 4 Fluorobenzenesulfonyl Fluoride Reactivity
Computational Modeling of Reaction Mechanisms and Transition States
Similarly, there is a notable absence of published research on the computational modeling of reaction mechanisms involving 4-fluorobenzenesulfonyl fluoride (B91410). Detailed mechanistic studies, including the identification and characterization of transition states for reactions such as nucleophilic substitution at the sulfur atom, are essential for a fundamental understanding of the compound's chemical behavior. Without such computational investigations, the energetic barriers and the geometries of the transition states involved in its reactions remain speculative.
Quantitative Structure-Reactivity Relationship (QSAR) Studies
No specific Quantitative Structure-Reactivity Relationship (QSAR) studies that include 4-fluorobenzenesulfonyl fluoride in their datasets were identified. QSAR models are valuable tools for predicting the reactivity of compounds based on their structural and physicochemical properties. The development of such models for a series of substituted benzenesulfonyl fluorides, including the 4-fluoro derivative, would be beneficial for correlating their structural features with their electrophilic reactivity towards various nucleophiles. However, at present, such a targeted QSAR analysis for this specific compound is not available in the public domain.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 4-fluorobenzenesulfonyl fluoride derivatives?
- Methodology : Nucleophilic substitution reactions typically employ amines, alcohols, or thiols under basic conditions (e.g., triethylamine or pyridine) to yield sulfonamides, sulfonate esters, or thioesters . Hydrolysis to sulfonic acids requires acidic or basic aqueous conditions. For example, coupling 4-fluorobenzenesulfonyl chloride with prop-2-yn-1-amine in dichloromethane with sodium hydroxide yields intermediates for click chemistry applications .
- Key Considerations : Monitor reaction progress via TLC or NMR to prevent over-hydrolysis or side reactions.
Q. How does the fluorine substituent influence the reactivity of this compound compared to non-fluorinated analogs?
- Mechanistic Insight : The electron-withdrawing fluorine atom enhances electrophilicity at the sulfur center, facilitating nucleophilic attacks. This property makes it superior to non-fluorinated analogs in forming stable covalent adducts with biomolecules (e.g., serine proteases) .
- Experimental Validation : Compare reaction kinetics using UV-Vis spectroscopy or mass spectrometry to quantify adduct formation rates.
Q. What safety protocols are critical when handling this compound?
- Guidelines : Use PPE (gloves, goggles, respirators) to avoid inhalation, skin contact, or eye exposure. Work in a fume hood due to its volatility and reactive sulfonyl fluoride group. Emergency measures include immediate rinsing with water for eye/skin contact and medical consultation for persistent irritation .
Advanced Research Questions
Q. How does this compound perform in covalent enzyme inhibition studies?
- Application : It selectively targets serine hydrolases and proteases by forming irreversible sulfonate ester bonds with catalytic serine residues. Use activity-based protein profiling (ABPP) with fluorophore-tagged probes to map enzyme activity in complex biological systems .
- Data Interpretation : Contrast inhibition efficiency with structurally similar sulfonyl fluorides (e.g., 4-oxopiperidine-1-sulfonyl fluoride) to assess positional effects of fluorine on binding affinity .
Q. What challenges arise in maintaining the stability of this compound-derived polymers under dry, high-temperature conditions?
- Material Science Perspective : Polymers synthesized from 4-fluorobenzenesulfonyl chloride exhibit lower cross-linked density and dimensional instability compared to pentafluorobenzene derivatives, as fluorine’s steric and electronic effects reduce cross-linking efficiency .
- Mitigation Strategies : Optimize amide content (>28%) and incorporate co-monomers to enhance thermal stability. Characterize proton conductivity and mechanical strength using impedance spectroscopy and dynamic mechanical analysis (DMA) .
Q. How can this compound be utilized in combinatorial chemistry for drug discovery?
- Methodology : Its strong electron-withdrawing nature activates solid supports (e.g., polystyrene microspheres) for covalent immobilization of biomolecules. Apply the one-bead one-compound (OBOC) library method to screen millions of compounds for target binding .
- Validation : Use MALDI-TOF MS or fluorescence-based assays to confirm compound attachment and screen for bioactive hits .
Data Analysis and Reproducibility
Q. How should researchers address contradictions in reported reactivity data for this compound?
- Framework : Follow the Fluoride Science Quality Assessment Worksheet to evaluate study rigor, experimental conditions, and external validity . Cross-validate findings using standardized protocols (e.g., consistent solvent systems, temperature controls).
- Case Example : Discrepancies in hydrolysis rates may arise from trace moisture in solvents—control humidity using molecular sieves or anhydrous reaction setups .
Q. What analytical techniques are most reliable for characterizing this compound derivatives?
- Techniques :
- NMR : Confirm structural integrity via <sup>19</sup>F NMR (δ ~ -110 ppm for sulfonyl fluoride) and <sup>1</sup>H NMR for substituent patterns .
- X-ray Crystallography : Resolve crystal structures to verify covalent bonding in enzyme-inhibitor complexes.
- HPLC-MS : Quantify purity and detect hydrolytic byproducts (e.g., sulfonic acids) .
Tables for Key Comparisons
| Property | This compound | 4-Oxopiperidine-1-Sulfonyl Fluoride | Non-Fluorinated Analog |
|---|---|---|---|
| Reactivity with Serine | High (kinact ~ 10<sup>3</sup> M<sup>-1</sup>s<sup>-1</sup>) | Moderate | Low |
| Thermal Stability | Stable up to 150°C | Degrades above 100°C | Stable up to 200°C |
| Hydrolysis Rate | t1/2 = 2 h (pH 7.4) | t1/2 = 30 min | t1/2 = 24 h |
| Data synthesized from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
